![molecular formula C20H17NO B2590406 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one CAS No. 1164469-52-6](/img/structure/B2590406.png)
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one, also known as 4-Methyl-2-phenylcarbazole (MPC), is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. MPC is a heterocyclic compound containing both a carbazole and a phenyl ring and has been found to be a useful intermediate for the synthesis of a variety of organic molecules. It has a wide range of properties, such as being a good electron donor, electron acceptor, and a strong reducing agent. Additionally, it has been found to possess strong antioxidant and anti-inflammatory activities, making it useful for the development of pharmaceuticals and cosmetics.
Applications De Recherche Scientifique
Spectral Analysis and Crystal Structures
Research conducted by Sundar et al. (2011) on related carbazole derivatives revealed insights into their crystal structures elucidated by single crystal X-ray diffraction. This study provides foundational knowledge on the structural characteristics of such compounds, which could be essential for their application in material science, specifically in the development of new organic electronic materials (Sundar et al., 2011).
Photophysical Properties and OLED Applications
Chang et al. (2018) synthesized carbazol-9-yl-substituted benzimidazole derivatives for use in blue phosphorescent light-emitting diodes (PhOLEDs). Their work demonstrates the potential of carbazole derivatives in enhancing the efficiency and performance of OLEDs, marking a significant step towards the development of next-generation display and lighting technologies (Chang et al., 2018).
Optical Properties and Fluorescence Quenching
Asiri et al. (2017) explored the optical properties and fluorescence quenching of carbazole containing push-pull chromophores. Their findings contribute to the understanding of how carbazole derivatives interact with nanoparticles, potentially opening up new avenues for sensor development and nanotechnology applications (Asiri et al., 2017).
Synthesis and Optical Characterization
Çiçek et al. (2018) focused on the synthesis and optical characterization of novel carbazole Schiff bases. Their research highlights the potential of these compounds in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices, due to their emissive properties (Çiçek et al., 2018).
Antibiofilm Inhibitory Activity
Sathiyachandran et al. (2019) synthesized (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamide derivatives and screened them for antibiofilm inhibitory activity. This study underscores the potential biomedical applications of carbazole derivatives in combating bacterial infections and highlights the importance of structural modifications in enhancing biological activity (Sathiyachandran et al., 2019).
Propriétés
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13-6-8-14(9-7-13)12-15-10-11-17-16-4-2-3-5-18(16)21-19(17)20(15)22/h2-9,12,21H,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWVRVAHORMNP-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/CCC3=C(C2=O)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

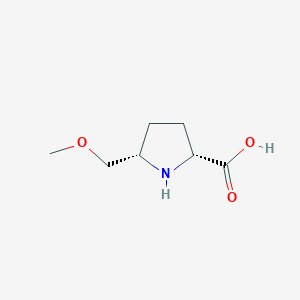

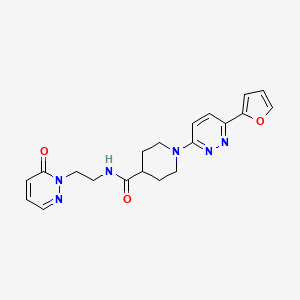
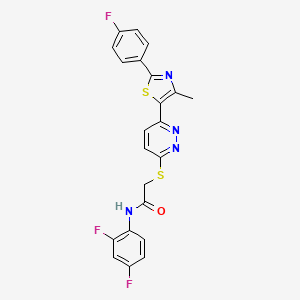
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/no-structure.png)
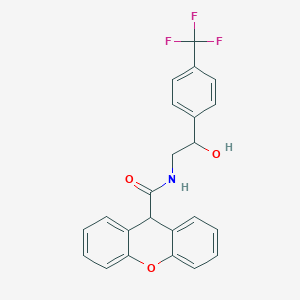
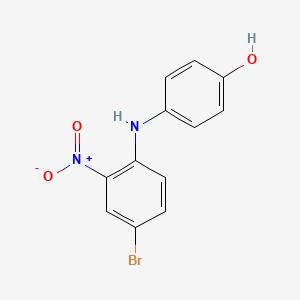
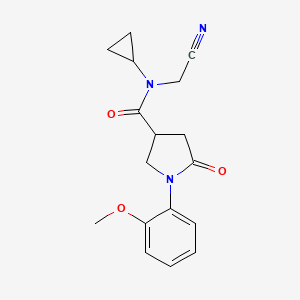
![2-(3-Hydroxypropyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590339.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
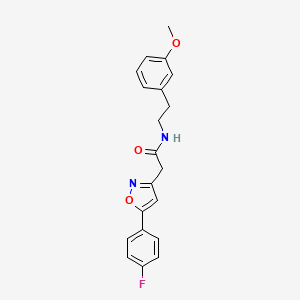
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2590346.png)